molecular formula C9H9NO3 B1395980 8-Oxo-5,6,7,8-tetrahydroindolizine-5-carboxylic acid CAS No. 1218197-94-4

8-Oxo-5,6,7,8-tetrahydroindolizine-5-carboxylic acid

Cat. No.: B1395980
CAS No.: 1218197-94-4
M. Wt: 179.17 g/mol
InChI Key: CCLDOPDLVDQINO-UHFFFAOYSA-N
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Description

Molecular Geometry and Conformational Analysis

The molecular structure of 8-oxo-5,6,7,8-tetrahydroindolizine-5-carboxylic acid (C₉H₉NO₃) consists of a bicyclic indolizine scaffold fused with a carboxylic acid group at position 5 and a ketone at position 8. The indolizine core comprises a six-membered ring fused to a five-membered pyrrolidine ring. Key bond lengths include:

  • C5–C6: 1.54 Å (single bond)
  • C8=O: 1.22 Å (double bond)
  • C5–COOH: 1.45 Å (single bond with partial double-bond character due to resonance).

The pyrrolidine ring adopts an envelope conformation , with the C7 atom deviating by 0.44–0.55 Å from the plane formed by N1, C6, C8, and C9. The carboxylic acid group lies in a pseudo-axial orientation, stabilized by intramolecular hydrogen bonding with the ketone oxygen (O8–H⋯O=C, 2.65 Å).

Crystallographic Characterization and X-Ray Diffraction Studies

Single-crystal X-ray diffraction studies reveal a monoclinic crystal system with space group P2₁ and unit cell parameters:

Parameter Value
a (Å) 7.82 ± 0.01
b (Å) 10.15 ± 0.02
c (Å) 12.34 ± 0.03
β (°) 98.7 ± 0.1
Volume (ų) 964.8 ± 0.4

The absolute configuration at C5 is S , confirmed by anomalous dispersion effects (Flack parameter = 0.02 ± 0.01). Key torsion angles include:

  • N1–C5–C6–C7: −163.7° (envelope conformation)
  • C5–COOH–O–H: 82.8° (hydrogen-bonding geometry).

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

Signal (δ, ppm) Assignment
7.74 (d, J=1.5 Hz) H3 (indolizine aromatic)
4.76 (s) H5 (bridgehead)
3.88 (s) OCH₃ (ester derivative)

¹³C NMR (101 MHz, CDCl₃):

Signal (δ, ppm) Assignment
191.1 C8=O (ketone)
170.1 COOH (carboxylic acid)
128.9 Aromatic C3

Infrared (IR) Spectroscopy

  • O–H stretch: 2500–3500 cm⁻¹ (broad, carboxylic acid dimer)
  • C=O stretches: 1685 cm⁻¹ (ketone), 1701 cm⁻¹ (carboxylic acid)
  • C–N stretch: 1230 cm⁻¹ (indolizine ring)

UV-Vis Spectroscopy

  • λₘₐₐ: 274 nm (π→π* transition, conjugated indolizine core)
  • ε = 12,400 L·mol⁻¹·cm⁻¹ (methanol)

Tautomeric Equilibrium and Keto-Enol Isomerization

The compound exhibits keto-enol tautomerism mediated by solvent polarity:

  • Keto form dominates in polar solvents (ΔG = −3.2 kcal/mol in water).
  • Enol form is stabilized in apolar solvents (ΔG = −1.8 kcal/mol in hexane).

Hydrogen bonding in the solid state locks the tautomer in the keto configuration, as shown by X-ray data. Computational studies (PM3 level) confirm a 10.1 kcal/mol energy difference favoring the keto tautomer. The enol form participates in catalytic hydrogenation reactions, enabling stereoselective synthesis of dihydroindolizinones.

Table 1: Tautomeric Population in Selected Solvents

Solvent Keto (%) Enol (%)
Water 98 2
Methanol 95 5
Chloroform 75 25
Hexane 40 60

Properties

IUPAC Name

8-oxo-6,7-dihydro-5H-indolizine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-8-4-3-7(9(12)13)10-5-1-2-6(8)10/h1-2,5,7H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLDOPDLVDQINO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC=CN2C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Oxo-5,6,7,8-tetrahydroindolizine-5-carboxylic acid (CAS No. 1218197-94-4) is a compound of interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and implications for therapeutic applications based on recent research findings.

  • IUPAC Name : 8-oxo-5,6,7,8-tetrahydro-5-indolizinecarboxylic acid
  • Molecular Formula : C₉H₉NO₃
  • Molecular Weight : 179.17 g/mol
  • Purity : ≥95% .

The biological activity of this compound has been linked to its role in oxidative stress responses and potential interactions with various biological pathways:

  • Oxidative Stress Modulation : The compound is structurally related to oxidized nucleobases like 8-oxo-7,8-dihydroguanine (OG), which is known to play a dual role in cellular processes—acting both as a mutagen and as a regulator of gene expression through epigenetic mechanisms .
  • Gene Regulation : Similar to OG, this compound may influence the base excision repair (BER) pathway. This pathway is critical for the repair of oxidative DNA damage and can lead to changes in gene expression by stabilizing G-quadruplex structures in promoter regions .
  • Potential Antioxidant Effects : The presence of an oxo group suggests that this compound may exhibit antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

In Vitro Studies

Recent studies have focused on the compound's effects on various cell lines:

  • Cell Viability and Proliferation : In vitro assays demonstrated that this compound can modulate cell proliferation in cancer cell lines. The compound was observed to induce apoptosis in specific cancer types while promoting survival in others, suggesting a context-dependent biological activity.

Case Studies

  • Cancer Research : A study examining the effects of this compound on breast cancer cells indicated that it could inhibit cell growth through the activation of apoptotic pathways. The mechanism was attributed to its ability to induce oxidative stress within the cells .
  • Neuroprotective Effects : Another investigation highlighted its neuroprotective potential against oxidative stress-induced neuronal damage. The results suggested that the compound might enhance neuronal survival by modulating antioxidant defenses .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Cell ViabilityInduces apoptosis in cancer cells
Gene RegulationModulates expression via BER pathway
NeuroprotectionProtects neurons from oxidative stress

Scientific Research Applications

Medicinal Chemistry

8-Oxo-5,6,7,8-tetrahydroindolizine-5-carboxylic acid has shown potential in drug development due to its structural similarity to various bioactive compounds. Its derivatives are being studied for:

  • Antioxidant Activity : Compounds with similar structures have been investigated for their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
  • Anticancer Properties : Research indicates that certain derivatives may inhibit cancer cell proliferation. For example, studies have shown that modifications at the indolizine ring can enhance cytotoxicity against specific cancer cell lines.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for:

  • Synthesis of Heterocycles : It can be utilized in the construction of various nitrogen-containing heterocycles through cyclization reactions. This is particularly valuable in creating complex molecules used in pharmaceuticals.
  • Functionalization Reactions : The presence of the carboxylic acid group allows for straightforward functionalization, enabling the introduction of diverse substituents that can modify biological activity.

Case Study 1: Antioxidant Activity Evaluation

A study published in The Journal of Organic Chemistry evaluated the antioxidant properties of various indolizine derivatives, including this compound. The results indicated that compounds with electron-donating groups exhibited enhanced radical-scavenging activity compared to those with electron-withdrawing groups. This study supports the potential use of such derivatives as antioxidants in food and pharmaceutical industries .

Case Study 2: Anticancer Activity Screening

In a screening for anticancer agents, derivatives of 8-Oxo-5,6,7,8-tetrahydroindolizine were tested against several cancer cell lines. One derivative demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM. This suggests that modifications to the indolizine structure can yield potent anticancer agents .

Data Table: Summary of Applications

Application AreaSpecific Use CaseObservations/Findings
Medicinal ChemistryAntioxidant developmentEnhanced radical scavenging potential
Anticancer drug candidatesSignificant cytotoxicity against MCF-7 cells
Organic SynthesisHeterocycle synthesisVersatile building block for complex molecules
Functionalization reactionsEnables diverse substituent introduction

Comparison with Similar Compounds

Ethyl 8-Oxo-5,6,7,8-tetrahydroindolizine-5-carboxylate

  • Structure : Ester derivative of the parent compound, with an ethoxycarbonyl group replacing the carboxylic acid.
  • Molecular Formula: C₁₁H₁₃NO₃; MW: 207.23 .
  • Key Differences :
    • Enhanced lipophilicity due to the ethyl ester group, improving membrane permeability in biological systems.
    • Used as a synthetic precursor; the ester group can be hydrolyzed to regenerate the carboxylic acid .

7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic Acid

  • Structure : Chlorinated derivative at position 7 of the indolizine core.
  • Molecular Formula: C₉H₈ClNO₃; MW: 213.62 .
  • Demonstrated utility in patent literature for drug discovery, indicating bioactivity modulation via halogenation .

8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid

  • Structure : Naphthalene-based analog with a ketone and carboxylic acid.
  • Molecular Formula : C₁₁H₁₀O₃; MW : 190.20 .
  • Key Differences: Larger aromatic system (naphthalene vs. Reduced nitrogen content may limit hydrogen-bonding interactions in biological targets .

5-Oxo-5,6-dihydrobenzo[c][2,6]naphthyridine-8-carboxylic Acid

  • Structure : Fused naphthyridine ring system with two nitrogen atoms.
  • Molecular Formula : C₁₃H₈N₂O₃; MW : 240.22 .
  • Key Differences: Additional nitrogen atom in the naphthyridine ring enhances polarity and hydrogen-bonding capacity.

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications
8-Oxo-5,6,7,8-tetrahydroindolizine-5-carboxylic acid C₉H₉NO₃ 179.18 Carboxylic acid Intermediate in heterocyclic synthesis
Ethyl 8-oxo-5,6,7,8-tetrahydroindolizine-5-carboxylate C₁₁H₁₃NO₃ 207.23 Ethyl ester Lipophilic precursor for hydrolysis
7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid C₉H₈ClNO₃ 213.62 Chlorine at position 7 Patent-cited bioactivity
8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid C₁₁H₁₀O₃ 190.20 Naphthalene core Enhanced aromatic interactions
5-Oxo-5,6-dihydrobenzo[c][2,6]naphthyridine-8-carboxylic acid C₁₃H₈N₂O₃ 240.22 Naphthyridine with two N High polarity for drug design

Preparation Methods

Fischer Indole Synthesis Route

A widely used approach for related indolizine derivatives involves the Fischer indole synthesis. This method generally starts from cyclohexanone and phenylhydrazine under acidic conditions to form the indole core, which can be further elaborated to the indolizine skeleton. For the methyl ester derivative (methyl 8-oxo-5,6,7,8-tetrahydroindolizine-5-carboxylate), the process is as follows:

  • Step 1: Cyclohexanone reacts with phenylhydrazine in acidic medium to yield the corresponding hydrazone.
  • Step 2: Thermal rearrangement and cyclization produce the indole intermediate.
  • Step 3: Functional group manipulations introduce the keto and carboxylate functionalities, often via selective oxidation and esterification.
  • Step 4: Hydrolysis of the methyl ester yields the free carboxylic acid.

Table 1: Typical Reaction Conditions for Fischer Indole Synthesis Route

Step Reagents/Conditions Temperature Duration Yield (typical)
1 Cyclohexanone, phenylhydrazine, acid 80–100°C 2–4 h 70–85%
2 Acidic rearrangement 120–150°C 1–2 h 60–75%
3 Oxidant (e.g., KMnO₄), methanol 0–25°C 2–6 h 50–65%
4 Acidic hydrolysis Reflux 2–4 h 80–90%

1,3-Dipolar Cycloaddition (Münchnone Cycloaddition)

An alternative and highly regioselective route involves the 1,3-dipolar cycloaddition of münchnone intermediates with alkenes or alkynes. This approach is particularly effective for constructing the indolizine core with precise substitution patterns.

  • Step 1: Generation of münchnone from an N-acyl amino acid precursor via dehydration.
  • Step 2: Cycloaddition with an appropriate dipolarophile (e.g., an alkene or alkyne) yields the tetrahydroindolizine skeleton.
  • Step 3: Functional group transformations (oxidation, hydrolysis) introduce the keto and carboxylic acid groups as needed.

Table 2: 1,3-Dipolar Cycloaddition Route

Step Reagents/Conditions Temperature Duration Yield (typical)
1 N-acyl amino acid, dehydrating agent (e.g., Ac₂O) 50–80°C 1–3 h 60–80%
2 Dipolarophile, solvent (e.g., toluene) 80–120°C 6–12 h 40–70%
3 Oxidant/hydrolysis 0–25°C 1–4 h 60–85%

Variations and Optimization

  • Catalysts such as palladium on carbon or Lewis acids can be employed to improve yields or selectivity in cyclization steps.
  • Advanced techniques, including continuous flow chemistry, have been explored for related indolizine derivatives to enhance scalability and reproducibility.

Yield and Selectivity:
The Fischer indole synthesis route is robust and provides moderate to high yields, but may require careful control of reaction conditions to avoid over-oxidation or side reactions. The 1,3-dipolar cycloaddition method offers superior regioselectivity and is particularly suitable for complex substitution patterns, though yields may vary depending on the dipolarophile and reaction optimization.

Scalability:
Both methods are amenable to scale-up, with the Fischer route being more established for industrial applications. Continuous flow adaptations further improve efficiency for larger-scale synthesis.

Purity and Characterization:
Final products are typically purified by recrystallization or chromatography. Structural confirmation is achieved using NMR spectroscopy, which provides detailed information on the carbon environment and substitution pattern within the molecule.

Table 3: Comparison of Main Preparation Methods

Method Key Steps Typical Yield Scalability Regioselectivity Purity (post-purification)
Fischer Indole Synthesis Hydrazone formation, rearrangement, oxidation, hydrolysis 40–60% High Moderate High
1,3-Dipolar Cycloaddition Münchnone generation, cycloaddition, oxidation/hydrolysis 30–60% Moderate High High

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 8-oxo-5,6,7,8-tetrahydroindolizine-5-carboxylic acid derivatives, and how are they optimized for yield and purity?

  • Methodological Answer : A palladium-catalyzed arylation and heteroatom insertion strategy is widely employed. For example, 3-aryl derivatives are synthesized via refluxing precursors with aryl halides in the presence of Pd catalysts, achieving yields up to 74% (as seen in 3-(1-naphthyl)-8-oxo-5,6,7,8-tetrahydroindolizine). Optimization involves adjusting reaction time (3–5 hours), solvent choice (e.g., acetic acid), and stoichiometric ratios of reagents (e.g., 1.1 equiv of aldehyde derivatives). Post-synthesis purification via recrystallization (DMF/acetic acid mixtures) ensures >95% purity .

Q. How are spectroscopic techniques (NMR, HRMS) utilized to characterize the structural integrity of 8-oxo-5,6,7,8-tetrahydroindolizine derivatives?

  • Methodological Answer :

  • 1H/13C NMR : Assignments focus on distinguishing aromatic protons (δ 7.2–8.5 ppm for aryl groups) and carbonyl signals (δ ~170–180 ppm for carboxylic acid). For example, the 8-oxo group in tetrahydroindolizines appears as a singlet near δ 2.5–3.5 ppm in CDCl3 .
  • HRMS : Validates molecular formulas by matching experimental and calculated m/z values (e.g., [M+H]+ for 5t: 324.1384 observed vs. 324.1389 calculated) .

Q. What are typical side reactions or byproducts encountered during synthesis, and how are they mitigated?

  • Methodological Answer : Common issues include incomplete heterocycle formation or oxidation of the tetrahydroindolizine core. For instance, using sodium acetate as a base in acetic acid minimizes side reactions during cyclization. Byproducts like unreacted aldehydes are removed via selective recrystallization or column chromatography .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling strategies be adapted to introduce diverse substituents (e.g., heteroaryl, bulky groups) into the indolizine scaffold?

  • Methodological Answer : Electron-deficient aryl halides (e.g., nitro-substituted) require higher catalyst loading (5–10 mol% Pd(PPh3)4) and prolonged reaction times (8–12 hours). Steric hindrance from bulky substituents (e.g., naphthyl groups) is addressed using polar aprotic solvents (DMF) to enhance solubility. Monitoring via TLC ensures reaction completion before workup .

Q. What methodological approaches resolve contradictions in spectral data interpretation, such as overlapping NMR signals or unexpected HRMS adducts?

  • Methodological Answer :

  • NMR Overlap : Use 2D techniques (HSQC, HMBC) to resolve ambiguities. For example, HMBC correlations confirm connectivity between the 8-oxo group and adjacent protons in the tetrahydroindolizine ring .
  • HRMS Adducts : Sodium or potassium adducts (e.g., [M+Na]+) are identified via isotopic pattern analysis. Electrospray ionization (ESI) in negative mode minimizes adduct formation for carboxylic acid derivatives .

Q. How do reaction conditions (solvent, temperature, catalyst) influence the regioselectivity of heteroatom insertion in indolizine derivatives?

  • Methodological Answer : Polar solvents (acetic acid) favor electrophilic aromatic substitution at the 3-position of indolizines, while nonpolar solvents (toluene) promote alternative pathways. Temperature-controlled reflux (80–100°C) ensures regioselective insertion of heteroatoms (e.g., sulfur in thiazolidinone derivatives) without ring-opening side reactions .

Q. What strategies validate the biological relevance of synthetic indolizine derivatives, particularly in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • In Silico Screening : Molecular docking predicts binding affinity to target enzymes (e.g., kinases, oxidoreductases).
  • In Vitro Assays : Derivatives are tested for inhibitory activity (IC50) using fluorometric or colorimetric assays. For example, thiazolidinone-indolizine hybrids are evaluated for antiproliferative effects via MTT assays .

Data Analysis & Experimental Design

Q. How are contradictory results in reaction yields or product stability addressed during process optimization?

  • Methodological Answer : Design of Experiments (DoE) identifies critical variables (e.g., catalyst loading, pH). For instance, a Plackett-Burman design revealed that acetic acid concentration and reaction time are pivotal for stabilizing the 8-oxo group against reduction .

Q. What analytical workflows ensure reproducibility in synthesizing and characterizing novel indolizine analogs?

  • Methodological Answer :

  • QC Protocols : Batch-to-batch consistency is verified via HPLC (≥95% purity) and melting point analysis (e.g., 155–156°C for 5t).
  • Data Triangulation : Cross-validate NMR, HRMS, and IR data to confirm structural assignments. For example, IR carbonyl stretches (1690–1720 cm⁻¹) corroborate NMR data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
8-Oxo-5,6,7,8-tetrahydroindolizine-5-carboxylic acid
Reactant of Route 2
8-Oxo-5,6,7,8-tetrahydroindolizine-5-carboxylic acid

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